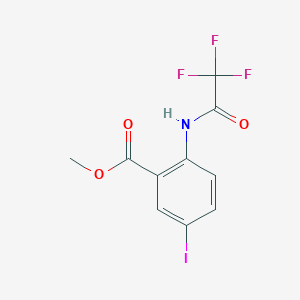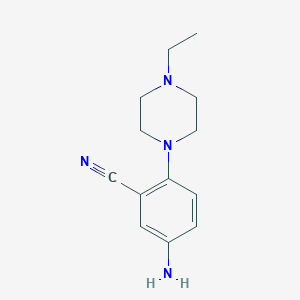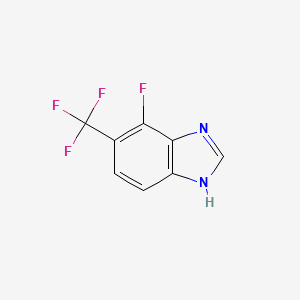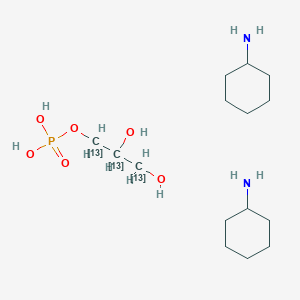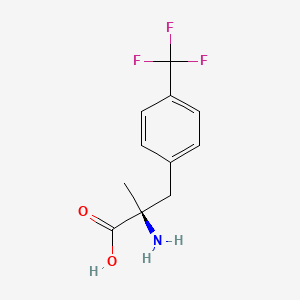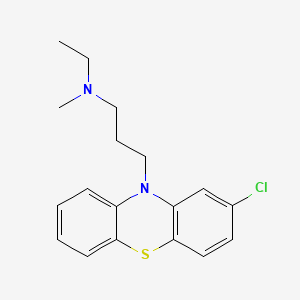
N-Desmethyl N-Ethyl Chlorpromazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. This compound is formed through the metabolic processes involving chlorpromazine and is known for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Ethyl Chlorpromazine typically involves the demethylation of chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
N-Desmethyl N-Ethyl Chlorpromazine has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenothiazine derivatives.
Biology: It is used in studies involving the metabolism and pharmacokinetics of chlorpromazine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
N-Desmethyl N-Ethyl Chlorpromazine can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
N-Desmethyl Chlorpromazine: Another metabolite of chlorpromazine with similar pharmacological properties.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct pharmacological effects compared to other phenothiazine derivatives.
Properties
CAS No. |
1622313-77-2 |
|---|---|
Molecular Formula |
C18H21ClN2S |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
InChI Key |
MZEOTQWGSTYINM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
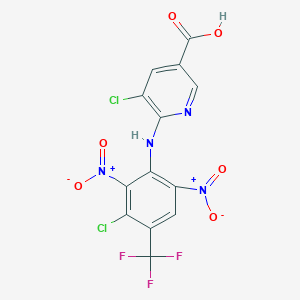


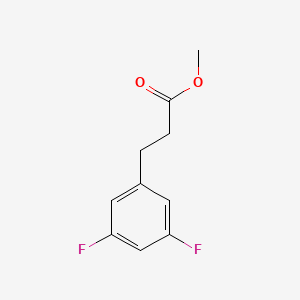
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

